1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a thiazole ring with a chromeno-pyrrole system, making it an interesting subject for various scientific studies
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the construction of the chromeno-pyrrole system. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate cyclization and condensation reactions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and chromeno-pyrrole rings
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other thiazole derivatives and chromeno-pyrrole compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir have antimicrobial and antiretroviral activities, respectively.
Chromeno-pyrrole compounds: These compounds are often studied for their potential anticancer and anti-inflammatory properties. The uniqueness of this compound lies in its combined structure, which may offer synergistic effects and enhanced biological activities compared to its individual components.
Properties
Molecular Formula |
C24H20N2O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20N2O5S/c1-12-9-15-17(10-13(12)2)31-22-19(21(15)27)20(26(23(22)28)24-25-7-8-32-24)14-5-6-16(29-3)18(11-14)30-4/h5-11,20H,1-4H3 |
InChI Key |
KRDSILAYKFPDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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